molecular formula C11H7F3N4O B2738986 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine CAS No. 2226182-11-0

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2738986
CAS No.: 2226182-11-0
M. Wt: 268.199
InChI Key: SDCJCISNGAAMCL-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a furan ring, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a trifluoromethylated pyrazole, the reaction proceeds through nucleophilic substitution and cyclization steps to form the desired pyrazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, particularly on the furan and pyrazolo[1,5-a]pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research indicates potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrazolo[1,5-a]pyrimidine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-1H-pyrazole-3-carboxamido derivatives: These compounds share the furan and pyrazole moieties but differ in their functional groups and overall structure.

    Trifluoromethylated pyrazoles: These compounds contain the trifluoromethyl group and pyrazole ring but lack the pyrazolo[1,5-a]pyrimidine core.

Uniqueness

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to its combination of a furan ring, trifluoromethyl group, and pyrazolo[1,5-a]pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4O/c12-11(13,14)8-4-6(7-2-1-3-19-7)16-10-5-9(15)17-18(8)10/h1-5H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCJCISNGAAMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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